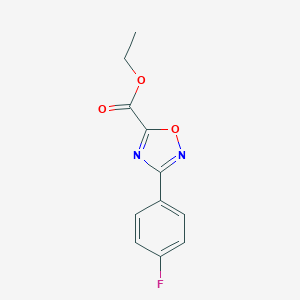

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZQNQXJPMUTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362895 | |

| Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-81-1 | |

| Record name | Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Design and Mechanism

A breakthrough methodology developed by Thompson et al. (2022) enables a two-stage, one-pot synthesis starting from 4-fluorobenzoic acid:

Stage 1: Oxadiazole Nucleus Formation

4-Fluorobenzoic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C for 3 hours, forming the monosubstituted oxadiazole intermediate. NIITP acts as a coupling agent, facilitating dehydrative cyclization via a postulated isocyanide-based mechanism.

Stage 2: Copper-Catalyzed C–H Arylation

The intermediate undergoes coupling with iodobenzene under copper(I) iodide/1,10-phenanthroline catalysis (20 mol% CuI, 40 mol% ligand) in the presence of cesium carbonate (1.5 equiv) at 120°C for 17 hours. This step installs the ethyl carboxylate group at the oxadiazole’s 5-position.

Optimized Reaction Conditions

This protocol achieves a 78% isolated yield of the target compound on a 5 mmol scale, demonstrating robustness for industrial applications.

Comparative Analysis of Synthetic Routes

Advantages Over Classical Methods

The one-pot strategy eliminates intermediate isolation, reducing solvent waste and processing time. Key improvements include:

-

Functional Group Tolerance : Accommodates electron-withdrawing (fluoro, trifluoromethyl) and donating (methoxy) groups without side reactions.

-

Scalability : Successful synthesis at 5 mmol scale with consistent yield (78%).

-

Late-Stage Functionalization : Compatible with pharmaceutical precursors like naproxen and ibuprofen.

Limitations and Challenges

-

Cost of Reagents : NIITP ($12.50/g) and CuI ($9.80/g) increase production expenses.

-

Safety Concerns : Requires strict temperature control to prevent exothermic decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

The compound’s structure was validated using:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity. Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its efficacy against various bacterial strains. In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells. This compound may act by inhibiting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Preliminary research suggests that this compound could possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for further exploration in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its ability to modify biological activity makes it valuable for drug design. Some potential applications include:

- Drug Development : The compound can be used to develop new drugs targeting bacterial infections or cancer.

- Lead Compound for Synthesis : As a lead compound, it can be modified to enhance its pharmacological properties.

Applications in Materials Science

In addition to medicinal applications, this compound can be utilized in materials science:

- Fluorescent Materials : The compound's unique structure may allow it to be incorporated into fluorescent materials used in sensors or imaging applications.

- Polymeric Materials : It can be used as a monomer in polymer chemistry to create materials with specific properties.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

The substitution pattern on the phenyl ring and oxadiazole core significantly influences molecular weight, polarity, and biological activity. Below is a comparative analysis of key analogs:

*Estimated properties based on structural analogs.

Physicochemical and Structural Differences

- Molecular Conformation : Fluorophenyl groups often induce planarity in aromatic systems, as seen in isostructural compounds with triclinic symmetry (e.g., ). However, steric effects from bulkier substituents (e.g., bromo or trifluoromethyl) may disrupt planarity .

- Boiling/Melting Points : The phenyl analog (Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) has a melting point of 161.2°C and boiling point of 342.9°C . The fluorophenyl analog likely has similar or slightly altered thermal properties due to fluorine's electronegativity.

Activité Biologique

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS Number: 163719-81-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-oxadiazole scaffold is known for its bioisosteric properties and has been extensively studied for its potential in drug development. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.2 g/mol

- Structure : The compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and an ethyl carboxylate moiety.

Biological Activities

The biological activity of this compound has been linked to several pharmacological effects:

1. Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical) | ~92.4 |

| CaCo-2 (colon adenocarcinoma) | ~92.4 |

| H9c2 (heart myoblast) | ~92.4 |

In particular, derivatives of ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole have demonstrated selective cytotoxicity against tumor cells while sparing normal cells .

2. Antimicrobial Activity

Compounds containing the oxadiazole ring have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 µg/mL |

| Escherichia coli | ≤0.25 µg/mL |

| Candida albicans | ≤0.25 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have also been reported to possess anti-inflammatory and analgesic activities. Compounds exhibiting these properties have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process .

The mechanisms underlying the biological activities of this compound are varied and include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interference with Cell Signaling Pathways : Some studies suggest that oxadiazole derivatives can modulate signaling pathways associated with cell proliferation and apoptosis.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammatory responses .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. This compound showed significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer drugs .

- Antimicrobial Assay : Another study assessed the antimicrobial activity of oxadiazole compounds against clinical strains of bacteria and fungi. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate?

Answer: The synthesis typically involves cyclocondensation reactions. For oxadiazole derivatives, a general approach includes:

- Reacting amidoximes with activated esters (e.g., ethyl chlorooxaloacetate) under basic conditions to form the 1,2,4-oxadiazole ring .

- Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution if pre-functionalized precursors are used.

- Purification via column chromatography (silica gel with gradients like 25% EtOAc in petroleum ether) .

Q. What spectroscopic and structural characterization methods are critical for this compound?

Answer:

- NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and fluorine integration. For example, the 4-fluorophenyl group shows distinct splitting patterns in 1H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 250.08 for C₁₁H₈FN₂O₃).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for ring conformation analysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Answer: Discrepancies (e.g., 13C NMR shifts deviating from DFT predictions) may arise from:

- Solvent effects : Re-run calculations with implicit solvent models (e.g., PCM).

- Conformational flexibility : Use molecular dynamics (MD) simulations to assess low-energy conformers.

- Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries to identify torsional strain or non-covalent interactions .

Q. What strategies are recommended to elucidate the biochemical mode of action?

Answer:

- Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase for agrochemical applications) using software like AutoDock Vina. Prioritize binding poses with fluorophenyl interactions in hydrophobic pockets .

- In Vitro Assays : Test inhibition kinetics using fluorogenic substrates. For example, measure IC₅₀ values against pest-specific proteases .

- Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorine with other halogens) to identify critical substituents for bioactivity .

Q. How to design experiments to evaluate agrochemical potential while avoiding non-target toxicity?

Answer:

- Target-Specific Bioassays : Use insect cell lines or isolated enzymes (e.g., chitin synthase) to assess efficacy.

- Ecotoxicology Screening : Test on non-target organisms (e.g., Daphnia magna) to determine LC₅₀ values.

- Metabolic Stability Studies : Incubate with liver microsomes to predict environmental persistence .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

Answer:

Q. Why might crystallographic data conflict with computational bond-length predictions?

Answer:

- Electron Density Effects : Halogen bonds (C-F···O) may shorten bond lengths unexpectedly.

- Thermal Motion : High ADPs (atomic displacement parameters) in X-ray data suggest dynamic disorder, requiring TLS refinement in SHELXL .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.